molecular formula C10H15F3O2 B7965264 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid

3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid

Cat. No.: B7965264
M. Wt: 224.22 g/mol
InChI Key: CXZDXKZIINQDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid is an organic compound with the molecular formula C10H15F3O2 . This compound features a cyclohexyl ring substituted with a trifluoromethyl group and a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid typically involves the introduction of the trifluoromethyl group onto a cyclohexyl ring, followed by the addition of a propanoic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty materials.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)cyclohexyl)propanoic acid is unique due to the presence of both a cyclohexyl ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds .

Properties

IUPAC Name

3-[4-(trifluoromethyl)cyclohexyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h7-8H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZDXKZIINQDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.